L-Isoleucyl-L-isoleucylglycylglycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
427892-66-8 |
|---|---|
Molecular Formula |
C16H30N4O5 |
Molecular Weight |
358.43 g/mol |
IUPAC Name |
2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N4O5/c1-5-9(3)13(17)15(24)20-14(10(4)6-2)16(25)19-7-11(21)18-8-12(22)23/h9-10,13-14H,5-8,17H2,1-4H3,(H,18,21)(H,19,25)(H,20,24)(H,22,23)/t9-,10-,13-,14-/m0/s1 |
InChI Key |
JFUQJEKFRACNTN-NUZBWSBOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Synthetic Strategies for L Isoleucyl L Isoleucylglycylglycine
Established Methodologies for Tetrapeptide Synthesis
The synthesis of a tetrapeptide such as L-Isoleucyl-L-isoleucylglycylglycine can be approached through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each approach has its distinct advantages and challenges, particularly when dealing with sterically hindered sequences.
Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the synthesis of peptides, including tetrapeptides. nih.gov The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov This approach simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. nih.gov
For the synthesis of this compound, the process would commence with the attachment of the C-terminal amino acid, glycine (B1666218), to a suitable resin. The subsequent amino acids, glycine, isoleucine, and finally N-terminal isoleucine, would be added in a stepwise manner. Each cycle of amino acid addition involves two key steps: the removal of the temporary protecting group from the N-terminus of the growing peptide chain and the coupling of the next protected amino acid.
A generalized SPPS protocol for this compound would involve the following steps:
Resin Preparation : Swelling the resin in a suitable solvent.
First Amino Acid Loading : Attaching the C-terminal Fmoc-Gly-OH to the resin.
Deprotection : Removing the Fmoc group from the resin-bound glycine.
Coupling : Adding the next protected amino acid, Fmoc-Gly-OH, with a coupling agent.
Repetitive Cycles : Repeating the deprotection and coupling steps for Fmoc-Ile-OH and a final Fmoc-Ile-OH.
Cleavage : Cleaving the completed tetrapeptide from the resin and removing permanent side-chain protecting groups.
The choice of resin, protecting groups, and coupling agents is critical for the successful synthesis of this sterically hindered peptide. The presence of two consecutive isoleucine residues can lead to incomplete coupling reactions, necessitating the use of highly efficient coupling reagents and potentially longer reaction times or double coupling cycles.
Solution-Phase Synthetic Approaches and Challenges
Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves the coupling of amino acids in a homogenous solution. While this method can be more labor-intensive due to the need for purification of intermediates at each step, it offers greater flexibility in terms of reaction conditions and scale-up.
The synthesis of this compound in solution would typically involve the synthesis of dipeptide fragments, which are then coupled to form the final tetrapeptide. For instance, L-Isoleucyl-L-isoleucine and glycylglycine (B550881) fragments could be synthesized and purified separately before being coupled together. This fragment condensation approach can help to circumvent some of the difficulties associated with the stepwise addition of sterically hindered amino acids.
Challenges in Solution-Phase Synthesis:
Purification of Intermediates : Each peptide intermediate must be purified, often by crystallization or chromatography, which can be time-consuming and lead to material loss.
Solubility Issues : As the peptide chain grows, its solubility can change, making it difficult to find suitable solvent systems for both the coupling reaction and purification.
Racemization : The risk of racemization, particularly during fragment coupling, is a significant concern that requires careful selection of coupling methods and conditions.
Optimizing Coupling Efficiencies and Minimizing Racemization in Peptide Bond Formation
The formation of the peptide bond between two amino acids is a critical step in peptide synthesis. The efficiency of this reaction and the preservation of the stereochemical integrity of the amino acids are paramount. For a sterically hindered sequence like this compound, these considerations are even more crucial.
Several classes of coupling reagents have been developed to facilitate efficient peptide bond formation while minimizing the risk of racemization. americanpeptidesociety.orgbachem.com
Carbodiimides : Reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can lead to racemization if used alone. americanpeptidesociety.orgbachem.com The addition of additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) can suppress this side reaction. americanpeptidesociety.orgacs.org
Onium Salts : Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents that have become popular in SPPS. bachem.comacs.org These reagents often provide faster reaction rates and are particularly useful for coupling sterically hindered amino acids. bachem.comacs.org
Strategies to Minimize Racemization:
Use of Additives : The addition of HOBt or HOAt to carbodiimide-mediated couplings is a standard practice to reduce racemization. americanpeptidesociety.orgbachem.com
Choice of Coupling Reagent : Uronium and phosphonium-based reagents are generally considered to be superior in suppressing racemization compared to carbodiimides alone. acs.org
Reaction Conditions : Careful control of temperature, solvent, and the presence of a non-nucleophilic base is essential to minimize epimerization. bachem.com
Interactive Data Table: Common Coupling Reagents and Their Properties
| Coupling Reagent | Class | Advantages | Disadvantages |
|---|---|---|---|
| DCC | Carbodiimide | Inexpensive, effective | By-product is insoluble, potential for racemization |
| DIC/HOBt | Carbodiimide/Additive | Good coupling efficiency, reduced racemization | HOBt has explosive properties |
| HBTU | Aminium Salt | Fast reaction times, low racemization | Can be expensive |
| HATU | Aminium Salt | Highly efficient, especially for hindered couplings | Higher cost |
| PyBOP | Phosphonium Salt | Excellent for sterically hindered amino acids | By-products can be difficult to remove |
Purification Techniques and Yield Enhancement in Oligopeptide Synthesis
Following the synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from protecting group removal. bachem.com Therefore, a robust purification strategy is essential to obtain the desired this compound in high purity.
The most common and effective method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.com This technique separates the target peptide from impurities based on differences in their hydrophobicity. bachem.com
Typical RP-HPLC Purification Protocol:
The crude peptide is dissolved in an aqueous solvent.
The solution is loaded onto a C18 column.
A gradient of increasing organic solvent (typically acetonitrile) is used to elute the bound peptides.
Fractions are collected and analyzed for purity.
Pure fractions containing the target peptide are pooled and lyophilized.
Strategies for Yield Enhancement:
Optimized Coupling : Ensuring complete coupling at each step of the synthesis is the most critical factor for maximizing the yield of the full-length peptide. This may involve using highly efficient coupling reagents, longer reaction times, or double coupling for the sterically hindered isoleucine residues.
Monitoring of Reactions : The use of qualitative tests (e.g., the Kaiser test) to monitor the completion of coupling reactions allows for immediate intervention if a reaction is incomplete.
Careful Handling : Minimizing losses during filtration, washing, and transfer steps is crucial, especially in solution-phase synthesis.
Efficient Purification : Optimizing the HPLC purification conditions, such as the gradient slope and flow rate, can improve the resolution and recovery of the target peptide.
Interactive Data Table: Common Purification Techniques for Oligopeptides
| Technique | Principle | Application |
|---|---|---|
| RP-HPLC | Separation based on hydrophobicity | Gold standard for peptide purification |
| Ion-Exchange Chromatography | Separation based on charge | Useful for charged peptides |
| Size-Exclusion Chromatography | Separation based on size | Can be used for desalting or buffer exchange |
| Ultrafiltration | Separation based on molecular weight cutoff | Primarily used for desalting and concentration |
Advanced Analytical Characterization of L Isoleucyl L Isoleucylglycylglycine
Mass Spectrometry for Molecular Mass and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for peptide analysis, providing precise molecular mass data and enabling sequence confirmation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of L-Isoleucyl-L-isoleucylglycylglycine with high accuracy and precision. This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the confident determination of the peptide's molecular formula.
The molecular formula for this compound is C₁₆H₃₀N₄O₅. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass of the neutral peptide can be calculated. When analyzed by mass spectrometry, typically using electrospray ionization (ESI), the peptide is often observed as a protonated molecular ion [M+H]⁺.
| Entity | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Peptide [M] | C₁₆H₃₀N₄O₅ | 374.2216 |
| Protonated Ion [M+H]⁺ | C₁₆H₃₁N₄O₅⁺ | 375.2294 |
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this m/z value with an error of less than 5 parts per million (ppm), which provides strong evidence for the peptide's elemental composition and confirms its molecular weight.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence of the peptide. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 375.23) is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds in predictable ways, primarily generating b- and y-type fragment ions. libretexts.orgasdlib.org
b-ions contain the N-terminus of the peptide and are formed by cleavage of a peptide bond, with the charge retained on the N-terminal fragment.
y-ions contain the C-terminus and are formed with charge retention on the C-terminal fragment. ionsource.com
The mass difference between consecutive ions in a b- or y-ion series corresponds to the mass of a specific amino acid residue. By analyzing the resulting MS/MS spectrum, the sequence Ile-Ile-Gly-Gly can be unequivocally confirmed. nih.gov
| Sequence | b-ion | m/z | y-ion | m/z |
|---|---|---|---|---|
| I-I-G-G | b₁ | 114.0913 | y₄ | 375.2294 |
| I-I-G-G | b₂ | 227.1754 | y₃ | 262.1453 |
| I-I-G-G | b₃ | 284.1965 | y₂ | 149.0612 |
| I-I-G-G | b₄ | 341.2176 | y₁ | 92.0401 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. ionsource.com It provides information on through-bond and through-space atomic connectivity.
1D and 2D NMR Techniques (e.g., COSY, NOESY, TOCSY)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign the proton (¹H) and carbon (¹³C) signals to specific atoms within the peptide.
1D ¹H NMR: The 1D proton spectrum provides initial information, showing characteristic chemical shifts for different types of protons (e.g., amide, alpha-protons, side-chain protons). However, due to the repetition of residues (Ile and Gly), significant signal overlap is expected.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled through two or three bonds, such as the Hα and Hβ protons within an isoleucine residue. It is crucial for tracing the connectivity within each amino acid's spin system. utexas.edunanalysis.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. nih.gov For instance, a cross-peak between an amide proton (HN) and other protons in the same residue can identify all protons belonging to that specific isoleucine or glycine (B1666218) residue. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. NOESY is essential for determining the peptide's three-dimensional conformation and for sequential assignment (linking one residue to the next) through correlations between the Hα of one residue (i) and the HN of the next residue (i+1). nih.govuzh.ch
| Proton | Isoleucine | Glycine |
|---|---|---|
| Amide (HN) | ~8.0 - 8.5 | ~8.1 - 8.6 |
| Alpha (Hα) | ~4.1 - 4.4 | ~3.8 - 4.0 |
| Beta (Hβ) | ~1.8 - 2.0 | N/A |
| Gamma (Hγ, Hγ') | ~1.1 - 1.5 | N/A |
| Gamma Methyl (Hγ-CH₃) | ~0.8 - 0.9 | N/A |
| Delta Methyl (Hδ-CH₃) | ~0.8 - 0.9 | N/A |
Note: Chemical shifts are dependent on solvent, pH, temperature, and local conformation.
Conformational Dynamics of this compound in Solution
As a short, linear peptide, this compound is expected to be highly flexible in solution, existing as an ensemble of rapidly interconverting conformations rather than a single, rigid structure. annualreviews.orgacs.org NMR is well-suited to characterize this dynamic behavior. mdpi.comcore.ac.uk
The lack of strong, long-range NOEs in the NOESY spectrum would be indicative of conformational flexibility. researchgate.net The presence of only sequential (i, i+1) and intra-residue NOEs suggests that the peptide does not adopt a stable secondary structure like a helix or a well-defined turn. researchgate.net Furthermore, parameters such as temperature coefficients of the amide protons and ³J(HNHα) coupling constants can provide additional insights into the presence of transient hydrogen bonds and backbone dihedral angle preferences, respectively, helping to describe the dynamic conformational ensemble of the peptide in solution. mdpi.com
Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of this compound and for separating it from closely related impurities, including isomers. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purity analysis. The separation is based on the hydrophobicity of the peptide. A C18 stationary phase is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. Purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, typically by UV absorbance at 210-220 nm.
A critical challenge in the analysis of this peptide is the potential for diastereomeric impurities. L-isoleucine (2S,3S) has a diastereomer, D-alloisoleucine (2R,3S), which can be introduced during peptide synthesis. If D-alloisoleucine is incorporated, diastereomeric peptides such as L-Ile-D-allo-Ile-Gly-Gly will be formed. These diastereomers have the same mass but different physicochemical properties and can often be separated by chromatography. researchgate.netresearchgate.net Specialized chiral columns or specific mixed-mode chromatographic conditions may be required to achieve baseline resolution of such diastereomers. waters.comjst.go.jpsielc.com
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water |
| Mobile Phase B | 0.1% Formic Acid or 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 50% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 40 °C |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography is a cornerstone technique for both the analysis of purity and the purification of peptides like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, separating peptides based on their hydrophobicity.
For the analytical assessment of this compound, a C18 column is typically utilized. The separation is achieved by employing a gradient elution system, commonly involving two solvents: Solvent A, consisting of water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and Solvent B, which is a more non-polar solvent such as acetonitrile, also containing TFA. The TFA serves to sharpen the peaks and improve the separation by forming ion pairs with the peptide.
The peptide is injected onto the column in a low concentration of Solvent B, where it binds to the hydrophobic stationary phase. The concentration of Solvent B is then gradually increased, which in turn increases the hydrophobicity of the mobile phase, causing the peptide to elute. The retention time of the peptide is a characteristic feature that can be used for its identification, while the peak area allows for its quantification and the determination of its purity.
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of the peptide. This allows for the isolation and purification of this compound from a crude synthesis mixture. The collected fractions are then analyzed by analytical HPLC to confirm their purity. Peptides containing the Ile-Ile-Gly-Gly sequence have been successfully purified using preparative HPLC with C18 silica (B1680970) columns and acetonitrile/water gradients containing TFA.
Table 1: Illustrative HPLC Parameters for this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B in 30 min | 10-70% B in 40 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 220 nm |
| Injection Volume | 20 µL | 5 mL |
This table presents typical parameters and does not represent data from a specific published study on this compound.
Chiral Chromatography for Stereochemical Purity Evaluation
The stereochemical purity of a peptide is a critical quality attribute, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. This compound contains two chiral centers in each of its isoleucine residues. During peptide synthesis, racemization can occur, leading to the formation of diastereomers. Chiral chromatography is a powerful technique to separate and quantify these stereoisomers.
The separation of peptide diastereomers can be achieved using a chiral stationary phase (CSP). The CSP interacts differently with the various stereoisomers, leading to different retention times. For isoleucine-containing peptides, the presence of a second chiral center in the side chain (in the case of L-isoleucine, the (2S,3S) configuration) presents a significant analytical challenge, as multiple diastereomers are possible if racemization occurs at either chiral center.
Alternatively, the peptide can be derivatized with a chiral derivatizing agent to form diastereomeric derivatives that can then be separated on a standard achiral HPLC column. This approach can enhance the separation efficiency and detection sensitivity. Given the presence of the highly conserved Ile-Ile-Gly-Gly motif in some proteins, ensuring the correct stereochemistry is crucial for their biological function. core.ac.uk
Table 2: Potential Chiral Separation Strategy for this compound
| Parameter | Method |
| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |
| Mobile Phase | Heptane/Isopropanol gradient |
| Detection | UV at 210 nm |
| Expected Analytes | L-Ile-L-Ile-Gly-Gly, D-Ile-L-Ile-Gly-Gly, L-Ile-D-Ile-Gly-Gly, D-Ile-D-Ile-Gly-Gly |
This table outlines a conceptual approach, as specific chiral separation data for this compound is not available in the reviewed literature.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides
Circular Dichroism (CD) spectroscopy is a non-destructive spectroscopic technique that is widely used to investigate the secondary structure of peptides and proteins in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the peptide's conformation, including the presence of α-helices, β-sheets, and random coil structures.
For a short tetrapeptide like this compound, it is unlikely to form a stable, well-defined secondary structure such as an α-helix or a β-sheet on its own in aqueous solution. Short peptides typically exist as a dynamic ensemble of conformations, often characterized as a random coil. The CD spectrum of a random coil peptide is characterized by a strong negative band around 198 nm.
However, the conformation of the peptide can be influenced by its environment. For instance, in the presence of membrane-mimicking environments or upon binding to a larger protein, the peptide might adopt a more ordered structure. Therefore, CD spectroscopy can be a valuable tool to study conformational changes of this compound under different conditions. The hydrophobic nature of the two N-terminal isoleucine residues could promote interactions that lead to some degree of structuring in specific environments. Studies on other short peptides have shown that even tetrapeptides can exhibit propensities for certain turn-like structures.
Table 3: Expected Circular Dichroism Spectral Features for this compound in Aqueous Buffer
| Secondary Structure | Wavelength of Maxima/Minima (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Random Coil | ~198 (Minimum) | Negative |
| α-Helix | ~192 (Maximum), ~208 (Minimum), ~222 (Minimum) | Positive, Negative, Negative |
| β-Sheet | ~195-200 (Maximum), ~215-220 (Minimum) | Positive, Negative |
This table presents characteristic CD spectral features for common secondary structures. The actual spectrum for this compound would need to be experimentally determined.
Computational and Theoretical Studies of L Isoleucyl L Isoleucylglycylglycine
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational space available to a peptide by simulating the physical movements of its atoms over time. computabio.comresearchgate.net For L-Isoleucyl-L-isoleucylglycylglycine, MD simulations, often employing force fields like AMBER, are used to generate a dynamic picture of its behavior in a simulated environment. aps.org These simulations can reveal the ensemble of three-dimensional structures the peptide adopts, moving beyond a single static conformation. nih.gov Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), are frequently employed to overcome high energy barriers and ensure a thorough exploration of the peptide's conformational landscape. acs.org
The conformation of a peptide is defined by a series of torsional or dihedral angles along its backbone and within its amino acid side chains. The backbone conformation is described by the phi (Φ) and psi (Ψ) angles for each residue. researchgate.netexpasy.org The side chains of the two isoleucine residues in this compound have additional degrees of freedom, described by the chi (χ) torsion angles. duke.edu Isoleucine has two primary side-chain torsion angles, χ1 and χ2. iit.eduyale.edu
The analysis of these angles from MD simulation trajectories reveals preferred orientations known as rotamers, which represent low-energy, sterically favorable conformations. iit.edu For isoleucine, there are specific combinations of χ1 and χ2 angles that are more frequently observed. iit.eduyale.edu The glycine (B1666218) residues, lacking a side chain, exhibit greater backbone flexibility.
Table 1: Representative Torsional Angles for this compound Residues
| Residue | Torsional Angle | Typical Value (degrees) | Description |
| Ile1 | Φ (Phi) | -140 to -60 | Backbone N-Cα bond rotation |
| Ψ (Psi) | +130 to +150 (β-strand) or -50 to -40 (α-helix) | Backbone Cα-C bond rotation | |
| χ1 (Chi1) | -65, +64, 178 | Side-chain Cα-Cβ bond rotation | |
| χ2 (Chi2) | Varies with χ1 | Side-chain Cβ-Cγ1 bond rotation | |
| Ile2 | Φ (Phi) | -140 to -60 | Backbone N-Cα bond rotation |
| Ψ (Psi) | +130 to +150 (β-strand) or -50 to -40 (α-helix) | Backbone Cα-C bond rotation | |
| χ1 (Chi1) | -65, +64, 178 | Side-chain Cα-Cβ bond rotation | |
| χ2 (Chi2) | Varies with χ1 | Side-chain Cβ-Cγ1 bond rotation | |
| Gly3 | Φ (Phi) | Broad distribution | Increased flexibility |
| Ψ (Psi) | Broad distribution | Increased flexibility | |
| Gly4 | Φ (Phi) | Broad distribution | Increased flexibility |
| Ψ (Psi) | Broad distribution | Increased flexibility |
Note: The table presents typical ranges and values. The actual distribution of angles is determined through detailed simulation analysis.
The surrounding solvent environment plays a critical role in determining the conformational preferences of a peptide. aps.orgbiu.ac.il MD simulations can explicitly model solvent molecules, typically water, to study these effects. nih.gov The conformational ensemble of this compound is expected to vary significantly in different solvents. rsc.org In aqueous solutions, the hydrophobic isoleucine side chains may drive the peptide to adopt conformations that minimize their exposure to water, potentially leading to more compact structures. In contrast, in less polar solvents like methanol (B129727) or chloroform, the peptide might adopt more extended conformations. aps.orgrsc.org Cosolvents, such as urea, can also alter the conformational landscape by disrupting the hydrogen bond network of water and directly interacting with the peptide. aps.org The balance between intra-peptide hydrogen bonds and peptide-solvent interactions is a key determinant of the resulting structure. aps.orgnih.gov
Table 2: Predicted Solvent-Dependent Conformational Preferences
| Solvent | Dielectric Constant | Primary Interaction | Predicted Dominant Conformation |
| Water | High (~80) | Hydrophobic effect, Hydrogen bonding with water | Compact, folded structures to shield isoleucine side chains |
| Methanol | Medium (~33) | Disruption of intra-peptide H-bonds | More extended or disordered conformations |
| Chloroform | Low (~5) | Favors intra-peptide H-bonds | Potentially helical or other H-bonded structures |
| 8M Aqueous Urea | High | Destabilization of hydrophobic interactions | Unfolded, random coil-like structures |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. nih.gov Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be applied to this compound to compute a range of properties that are not accessible through classical MD simulations. acs.orgarxiv.orgnih.gov These calculations can yield information about molecular orbital energies, charge distributions, electrostatic potentials, and molecular stability. nih.govarxiv.org
Due to their computational cost, QC calculations are often performed on representative structures extracted from MD simulation trajectories or on smaller fragments of the peptide. acs.orgarxiv.org Such calculations can help in understanding the peptide's intrinsic reactivity, identifying sites susceptible to electrophilic or nucleophilic attack, and predicting spectroscopic properties like NMR chemical shifts. nih.govnih.gov
In Silico Prediction of Peptide-Receptor Interactions and Binding Modes
Understanding how this compound might interact with biological receptors is crucial for elucidating its potential function. In silico methods, primarily molecular docking and MD simulations, are used to predict the binding mode and affinity of a peptide to a target protein. mdpi.comnih.gov Molecular docking algorithms can rapidly screen various orientations and conformations of the peptide within the binding site of a receptor to identify plausible binding poses. mdpi.com The resulting peptide-receptor complexes can then be subjected to long-timescale MD simulations to assess their stability and refine the binding mode. nih.govplos.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com The binding free energy, a measure of binding affinity, can also be estimated from these simulations. mdpi.com
Table 3: Hypothetical Binding Affinity Predictions for this compound with a Target Receptor
| Docking Program | Scoring Function | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues (Hypothetical Receptor) |
| AutoDock | Empirical Free Energy | -7.5 | Tyr34, Phe78, Leu102 |
| FRODOCK | Knowledge-based | -8.2 | Trp56, Val80, Ile100 |
| HADDOCK | Data-driven | -7.9 | Arg32, Asp60, Met99 |
Note: This table presents hypothetical data for illustrative purposes. Actual binding energies and interacting residues would depend on the specific receptor studied.
De Novo Design Principles for this compound-based Analogues
De novo peptide design involves the creation of novel peptide sequences with desired structural and functional properties from scratch. computabio.comresearchgate.net Computational methods are central to this process. nih.gov Principles of de novo design could be applied to create analogues of this compound with enhanced stability, binding affinity, or specificity for a target receptor. uw.edu
Computational workflows, often utilizing software suites like Rosetta, can be used to design new sequences. computabio.comnih.gov This process might involve:
Backbone Scaffolding: Generating new backbone structures. nih.gov
Sequence Optimization: Computationally "mutating" the original sequence (e.g., replacing glycine with other amino acids to reduce flexibility or introducing non-natural amino acids) and evaluating the effect on the desired properties. computabio.comunits.it
Structural Constraint: Introducing constraints, such as cyclization or disulfide bonds, to create more rigid and stable analogues. nih.gov
The goal of these computational design efforts is to explore the vast sequence space to identify novel peptides with improved characteristics compared to the parent molecule. computabio.com
Enzymatic and Biochemical Mechanisms Involving L Isoleucyl L Isoleucylglycylglycine
Substrate Specificity and Recognition by Peptide-Modifying Enzymes
The susceptibility of L-Isoleucyl-L-isoleucylglycylglycine to enzymatic cleavage is dependent on the specificity of various proteases and peptidases. These enzymes exhibit preferences for certain amino acid residues at and around the scissile peptide bond.
Amylases are enzymes that primarily hydrolyze glycosidic bonds in carbohydrates and therefore would not be expected to cleave the peptide bonds of this compound. The relevant enzymes for the cleavage of this tetrapeptide are peptidases (also known as proteases).
The potential cleavage sites in this compound (Ile-Ile-Gly-Gly) can be predicted based on the known specificities of common peptidases. The peptide bonds in this sequence are:
Between Isoleucine (P2) and Isoleucine (P1)
Between Isoleucine (P1) and Glycine (B1666218) (P1')
Between Glycine (P1') and Glycine (P2')
Several common proteases could potentially hydrolyze this peptide:
Thermolysin : This metalloendopeptidase preferentially cleaves peptide bonds on the N-terminal side of bulky and hydrophobic amino acids such as Isoleucine, Leucine, Valine, Phenylalanine, Alanine, and Methionine. expasy.org Given this specificity, thermolysin could potentially cleave the bond between the two isoleucine residues.
Pepsin : This aspartic protease has a broad specificity but preferentially cleaves after hydrophobic and aromatic amino acids. expasy.org It could potentially cleave the bond between the two isoleucine residues or the bond between isoleucine and glycine.
Chymotrypsin : While its primary specificity is for aromatic residues (Phenylalanine, Tryptophan, Tyrosine), it can also cleave after other hydrophobic residues like Leucine and Methionine, albeit more slowly. pearson.com Its activity on a peptide with two consecutive isoleucines would likely be low.
Aminopeptidases : These exopeptidases cleave amino acids from the N-terminus of a peptide. An aminopeptidase (B13392206) could sequentially cleave the isoleucine residues from this compound.
Carboxypeptidases : These exopeptidases remove amino acids from the C-terminus. A carboxypeptidase could sequentially remove the glycine residues.
Table 1: Predicted Peptidase Cleavage Sites in this compound
| Enzyme | Predicted Cleavage Site | Rationale for Prediction |
|---|---|---|
| Thermolysin | Between the two Isoleucine residues | Preference for cleavage on the N-terminal side of bulky, hydrophobic residues. expasy.org |
| Pepsin | Between the two Isoleucine residues or between Isoleucine and Glycine | Broad specificity with a preference for hydrophobic residues. expasy.org |
| Aminopeptidases | Sequential cleavage from the N-terminus | General mechanism of action for this class of exopeptidases. |
| Carboxypeptidases | Sequential cleavage from the C-terminus | General mechanism of action for this class of exopeptidases. |
Table 2: Illustrative Kinetic Parameters for the Hydrolysis of this compound by a Hypothetical Peptidase
| Enzyme | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
|---|---|---|---|
| Hypothetical Peptidase A | 0.5 | 10 | 1.2 x 104 |
| Hypothetical Peptidase B | 2.0 | 5 | 1.5 x 103 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
Role of this compound in Protein-Protein Interaction Studies
For instance, if a key binding interface in a protein complex involves a sequence with consecutive hydrophobic residues, this compound could potentially act as a competitive inhibitor of that interaction. Research in this area would involve synthesizing the peptide and testing its ability to disrupt a known PPI using techniques such as co-immunoprecipitation, surface plasmon resonance, or fluorescence polarization assays.
Modulation of Enzyme Activity by this compound and its Derivatives
Peptides and their derivatives can act as modulators of enzyme activity, serving as either inhibitors or activators. The inhibitory potential of a peptide is often related to its ability to bind to the active site or an allosteric site of an enzyme.
There is no specific data on the modulation of enzyme activity by this compound. However, based on its structure, it could potentially inhibit certain peptidases. For example, if it binds to the active site of a peptidase but is cleaved very slowly, it could act as a competitive inhibitor for other substrates.
Derivatives of this tetrapeptide could be synthesized to enhance its modulatory effects. For example, modifying the peptide backbone to resist cleavage or introducing functional groups that interact more strongly with a target enzyme could lead to more potent inhibitors.
Table 3: Hypothetical Inhibitory Activity of this compound Derivatives on a Target Enzyme
| Compound | Modification | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|---|
| This compound | None | >1000 | Not a significant inhibitor |
| Derivative 1 | N-terminal acetylation | 500 | Competitive |
| Derivative 2 | C-terminal amidation | 250 | Competitive |
| Derivative 3 | Introduction of a non-natural amino acid | 50 | Mixed |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Proteolytic Degradation Pathways of L Isoleucyl L Isoleucylglycylglycine
Intracellular Degradation Mechanisms for Oligopeptides
Once an oligopeptide like L-Isoleucyl-L-isoleucylglycylglycine enters a cell, it is subjected to the cell's sophisticated protein and peptide degradation machinery. The two principal and complementary systems for this process are the ubiquitin-proteasome system and the lysosomal system. researchgate.netnih.gov These pathways are responsible for protein homeostasis, eliminating damaged or misfolded proteins, and regulating the levels of functional proteins and peptides. researchgate.netnih.gov Additionally, various peptidases within the cytoplasm can hydrolyze oligopeptides into smaller fragments or constituent amino acids, preventing their intracellular accumulation. researchgate.net
The UPS is the primary pathway for the degradation of most short-lived proteins in eukaryotic cells. cellsignal.comnih.gov This highly regulated process involves the tagging of protein substrates with a polyubiquitin (B1169507) chain, a signal that marks them for destruction. sigmaaldrich.comwikipedia.org The 26S proteasome, a large multi-catalytic protease complex, recognizes these polyubiquitinated proteins, unfolds them, and degrades them into small peptides. nih.govcellsignal.comwikipedia.org These resulting peptides are typically between 3 and 25 amino acids in length. wikipedia.orgwikipedia.org
The direct relevance of the UPS for the degradation of exogenous short oligopeptides like this compound is limited. The primary function of the proteasome is the catabolism of large, folded proteins into short peptides. sigmaaldrich.comwikipedia.org The small peptides generated by the proteasome are subsequently hydrolyzed into amino acids by various downstream cytosolic aminopeptidases. documentsdelivered.com Therefore, while the UPS is a major source of intracellular oligopeptides, it is not the primary system for the breakdown of already small peptides. However, some proteins can be degraded by the 26S proteasome without prior ubiquitination, though this is less common. researchgate.net
Lysosomes are acidic organelles filled with a wide array of hydrolases capable of degrading nearly all types of biological macromolecules, including proteins and peptides. nih.gov These organelles are central to the degradation of extracellular proteins taken into the cell via endocytosis and intracellular components sequestered through autophagy. researchgate.netnih.gov
There are several pathways by which peptides can be targeted to the lysosome:
Endocytosis: Extracellular peptides can be internalized and delivered to lysosomes for degradation.
Autophagy: This process involves the engulfment of cytoplasmic components, including proteins and organelles, into a vesicle called an autophagosome, which then fuses with a lysosome. nih.gov This is a primary mechanism for clearing long-lived or aggregated proteins.
Chaperone-Mediated Autophagy (CMA): This more selective pathway targets specific cytosolic proteins that contain a particular peptide sequence motif (KFERQ-like) for direct translocation across the lysosomal membrane. nih.govpsu.edu
Alternative Trafficking Routes: Studies have shown that peptides resistant to cytosolic peptidases can accumulate in lysosomes for degradation, even when macroautophagy is impaired, suggesting the existence of alternative, less-understood trafficking routes. documentsdelivered.com
While lysosomal degradation is often considered complete, resulting in the release of single amino acids, some research indicates that it can be incomplete, leading to the release of stable peptide fragments from the lysosome into the cytosol or even out of the cell. nih.govresearchgate.net
Extracellular Enzymatic Hydrolysis and Exopeptidase Activity
Peptides in the extracellular environment, such as in blood plasma or interstitial fluid, are exposed to a variety of soluble proteolytic enzymes. wuxiapptec.com The enzymatic hydrolysis of peptide bonds is a crucial mechanism of peptide degradation outside the cell. longdom.org This process is typically initiated by endopeptidases, which cleave internal peptide bonds, followed by the action of exopeptidases, which sequentially remove amino acids from the N- or C-terminus. wuxiapptec.comnih.gov
For a tetrapeptide like this compound, exopeptidases are particularly relevant.
Aminopeptidases: These enzymes cleave the peptide bond at the N-terminus. This compound would be a substrate for aminopeptidases that would hydrolyze the bond between the two N-terminal isoleucine residues.
Carboxypeptidases: These enzymes act on the C-terminal peptide bond, which would involve cleaving the glycine-glycine bond in this specific tetrapeptide.
Dipeptidyl Peptidases: This class of exopeptidases cleaves dipeptides from the N-terminus. researchgate.net For example, Dipeptidyl Peptidase IV (DPP-4) is a well-known enzyme that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. mass-analytica.com While the specific substrate preference for this compound is not documented, its degradation would likely involve similar classes of enzymes with specificity for its terminal residues.
The activity of these enzymes is widespread in tissues and biological fluids, including the liver, kidneys, intestine, and blood, making extracellular hydrolysis a significant pathway for the clearance of circulating peptides. wuxiapptec.com
Stability Profile of this compound in Biological Milieus
The stability of a peptide is its ability to resist degradation, which is a critical determinant of its pharmacokinetic profile. Stability is influenced by both the peptide's intrinsic chemical properties and its susceptibility to enzymatic attack in a given biological environment. wuxiapptec.com
Key Factors Influencing Peptide Stability:
| Factor | Description | Relevance to this compound |
| Enzymatic Hydrolysis | Cleavage of peptide bonds by proteases and peptidases. longdom.org | The primary degradation pathway. Susceptible to cleavage by aminopeptidases and other exopeptidases at the N-terminus (Ile-Ile) and C-terminus (Gly-Gly). |
| Hydrolysis (Chemical) | Non-enzymatic cleavage, often acid-catalyzed. Sequences with Aspartic Acid (Asp), particularly Asp-Pro or Asp-Gly, are highly susceptible. | Low relevance. The peptide does not contain Asp, making it stable against this specific chemical degradation route. |
| Deamidation | Base-catalyzed hydrolysis of the side-chain amide of Asparagine (Asn) or Glutamine (Gln), especially in Asn-Gly sequences. | Not applicable. The peptide lacks Asn and Gln residues. |
| Oxidation | Conversion of susceptible amino acid side chains (e.g., Methionine, Cysteine, Tryptophan) by reactive oxygen species. | Not applicable. The peptide does not contain these highly oxidation-prone residues. |
| Racemization | Conversion of L-amino acids to a mixture of L- and D-enantiomers, which can reduce biological activity. This is more of a concern during synthesis. | Low relevance for the finished peptide under physiological conditions. |
| pH and Temperature | Extreme pH and high temperatures can accelerate chemical degradation and conformational changes, potentially increasing susceptibility to enzymatic degradation. nih.gov | Under physiological conditions (pH ~7.4, 37°C), enzymatic degradation is the dominant factor over pH- or temperature-driven chemical instability. |
Based on its sequence, this compound is likely to be relatively stable against common chemical degradation pathways like hydrolysis at Asp residues and deamidation. Its metabolic fate will be predominantly determined by its susceptibility to enzymatic hydrolysis by peptidases present in plasma and tissues.
Methodologies for Tracking Peptide Degradation Kinetics and Metabolite Identification
Investigating the metabolic stability and degradation pathways of peptides requires sophisticated analytical techniques to monitor the disappearance of the parent compound and identify its breakdown products over time. news-medical.netnih.gov The combination of liquid chromatography and high-resolution mass spectrometry (LC-HRMS) is the cornerstone of modern peptide metabolism studies. wuxiapptec.commass-analytica.comwuxiapptec.com
Common Methodologies in Peptide Degradation Analysis:
| Methodology | Description | Application |
| LC-HRMS | Liquid Chromatography-High-Resolution Mass Spectrometry separates the parent peptide from its metabolites based on physicochemical properties, followed by highly accurate mass determination and fragmentation analysis (MS/MS) for structural elucidation. mass-analytica.comlcms.cznih.gov | The primary tool for identifying cleavage sites and characterizing the structure of degradation products in various biological matrices (e.g., plasma, cell lysates). mass-analytica.com |
| In Vitro Incubations | The peptide is incubated with relevant biological preparations, such as plasma, serum, liver microsomes, hepatocytes, or recombinant enzymes. Samples are taken at different time points for analysis. mass-analytica.comwuxiapptec.com | Used to determine the rate of degradation (half-life), identify the major metabolic pathways, and compare metabolic differences across species. wuxiapptec.com |
| Kinetic Modeling | Mathematical models, often based on pseudo-first-order kinetics, are applied to the data from time-course studies to calculate degradation rates (k) and half-life (t½). nih.gov | Quantifies the stability of the peptide and allows for comparison between different conditions or peptide analogs. |
| Metabolite Identification Software | Specialized software platforms (e.g., MassMetaSite, PeptideMID) use algorithms to process complex LC-HRMS data, predict potential metabolites based on known biotransformations, and match them to experimental data. wuxiapptec.commass-analytica.com | Automates and accelerates the challenging process of identifying numerous potential degradation products from complex mass spectrometry data. mass-analytica.comlcms.cz |
| Isothermal Titration Calorimetry (ITC) | A technique that measures the heat changes associated with biochemical reactions. | Can be used to monitor the kinetics of peptide aggregation or dissolution, which can be related to stability. mdpi.com |
By employing these methods, researchers can build a comprehensive profile of a peptide's degradation, identifying its metabolic "soft spots" and guiding the design of more stable therapeutic analogs. wuxiapptec.com
Investigations into Potential Biological Roles in Model Systems for L Isoleucyl L Isoleucylglycylglycine
Modulation of Cellular Signaling Pathways
Currently, there is a lack of specific research detailing the direct modulation of cellular signaling pathways by the tetrapeptide L-Isoleucyl-L-isoleucylglycylglycine. Cell signaling is a complex process involving the interaction of various molecules, such as proteins and peptides, with cellular receptors to initiate a response. While many peptides are known to be pharmacologically active and can target specific receptors involved in protein-protein signaling, no such role has been definitively ascribed to this compound.
However, it is noteworthy that the sequence "Ile-Ile-Gly-Gly" is found at the N-terminus of a pentapeptide, Ile-Ile-Gly-Gly-Arg, which is derived from human neutrophil lysosomal Cathepsin G and exhibits antibacterial properties. apsnet.orgbiosyn.com This pentapeptide is considered important for the antibacterial activity of Cathepsin G. biosyn.com Additionally, the "Ile-Ile-Gly-Gly" sequence is the characteristic N-terminal sequence of RNKP-1, a serine protease found in rat natural killer cells. nih.gov The broader family of tetrapeptides has been shown to have various pharmacological activities, often targeting receptors in protein-protein signaling pathways. wikipedia.org
Participation in Metabolic Processes within Cellular Models
Specific studies on the direct participation of this compound in metabolic processes within cellular models have not been identified. The metabolic roles of its constituent amino acids, L-isoleucine and glycine (B1666218), are well-documented. Glycine, for instance, is involved in the synthesis of creatine, glutathione, and purines, and plays a role in various metabolic pathways. It can also influence protein synthesis and oxidative stress in intestinal epithelial cells.
The intestinal assimilation of other proline-containing tetrapeptides, such as Leu-Pro-Gly-Gly, has been studied, revealing hydrolysis by brush border membrane enzymes into dipeptides which are then absorbed. This suggests a potential metabolic fate for this compound involving enzymatic breakdown and absorption of its constituent amino acids or smaller peptide fragments, though specific studies are lacking.
Contribution to Cellular Homeostasis and Protein Turnover Regulation
There is no direct evidence to suggest a specific role for this compound in the regulation of cellular homeostasis or protein turnover. Protein turnover is a fundamental process for maintaining a functional proteome by degrading and replacing proteins. This process is crucial for cellular health and is regulated by complex cellular machinery.
The diglycine remnant (K-ε-GG) is a signature marker for ubiquitination, a key process in protein degradation and turnover. While this highlights the importance of the diglycine moiety in the broader context of protein homeostasis, it does not provide specific information on the function of the free tetrapeptide this compound.
Interaction with Model Biological Membranes and Lipids
Direct experimental data on the interaction of this compound with model biological membranes and lipids is not available in the current body of scientific literature. The interaction of peptides with lipid bilayers is a critical aspect of their biological function and can be influenced by factors such as the hydrophobicity of the amino acid side chains. The presence of two isoleucine residues, which are hydrophobic, suggests a potential for interaction with the hydrophobic core of lipid membranes.
Studies on short glycine peptides have shown that they tend to associate at the interface of model membrane systems. The interaction strength of amino acid pairs, from strongest to weakest, has been reported as Phe-Phe > Ile-Ile > Gly-Gly, underscoring the significance of hydrophobic interactions in these processes. mdpi.com This suggests that the isoleucine residues in this compound could drive an interaction with biological membranes, but this remains to be experimentally verified.
Peptidomimetic Design and Development Based on L Isoleucyl L Isoleucylglycylglycine
Strategies for Enhancing Proteolytic Stability in L-Isoleucyl-L-isoleucylglycylglycine Analogs
Native peptides like this compound are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. nih.gov A primary goal in developing analogs is to enhance their proteolytic stability. Several chemical modification strategies can be employed to protect the peptide backbone from enzymatic cleavage. nih.gov
Key strategies include:
N-Terminal and C-Terminal Modification : Exopeptidases, which cleave peptides from their ends, can be thwarted by modifying the terminal groups. Acetylation of the N-terminal amino group or amidation of the C-terminal carboxyl group are common and effective modifications that increase stability against these enzymes. nih.gov
Substitution with D-Amino Acids : Proteolytic enzymes are stereospecific and primarily recognize L-amino acids. novoprolabs.com Strategically replacing one or more of the L-isoleucine or glycine (B1666218) residues with their corresponding D-enantiomers can significantly decrease substrate recognition and binding affinity for proteolytic enzymes, thereby extending the half-life of the analog. novoprolabs.comnovoprolabs.com
Use of Unnatural Amino Acids : Incorporating amino acids not typically found in proteins, such as those with N-alkylation (e.g., N-methylglycine or sarcosine), can introduce steric hindrance that disrupts enzyme binding and improves stability. novoprolabs.com Increasing the steric bulk of side chains is another method to interfere with enzyme recognition. novoprolabs.com
Cyclization : Linking the N- and C-termini (head-to-tail cyclization) or connecting the side chains of amino acids within the sequence can create a macrocyclic structure. This cyclization not only restricts the peptide's conformation but also enhances its resistance to many proteases. novoprolabs.commdpi.com
The following table illustrates how these modifications could hypothetically impact the stability of this compound analogs.
| Analog of this compound | Modification Strategy | Predicted Effect on Proteolytic Stability |
|---|---|---|
| Parent Peptide | None | Low |
| Ac-Ile-Ile-Gly-Gly-NH2 | N-terminal Acetylation & C-terminal Amidation | Moderate (Resistant to exopeptidases) |
| L-Ile-D-Ile-Gly-Gly | D-Amino Acid Substitution | High (Resistant to endo- and exopeptidases) |
| cyclo(-Ile-Ile-Gly-Gly-) | Head-to-Tail Cyclization | Very High |
Conformational Restriction as a Design Principle for this compound Mimetics
Linear peptides such as this compound are typically flexible in solution, which can be disadvantageous for receptor binding due to a high entropic penalty upon adopting a specific bioactive conformation. nih.gov Conformational restriction is a powerful design principle used to lock a peptide into a more rigid structure that ideally mimics its receptor-bound state, thereby enhancing affinity and selectivity. nih.govnih.gov
Design principles based on conformational restriction include:
Local Conformational Constraints : Flexibility can also be reduced at specific points in the peptide chain. This can be achieved by incorporating conformationally restricted amino acids, such as proline analogs or other cyclic amino acids, in place of the more flexible glycine residues. lifechemicals.com These substitutions can induce specific turns or bends in the peptide backbone.
Peptide Stapling : For peptides that adopt helical conformations, a strategy known as hydrocarbon stapling can be used to enforce and stabilize this secondary structure. nih.gov This involves introducing two unnatural amino acids with olefin-bearing side chains at specific positions and then covalently linking them through a ring-closing metathesis reaction. While more common in longer peptides, the principle of using crosslinking to stabilize a desired structure is broadly applicable. nih.gov
Restricting the peptide's conformation can lead to analogs with significantly improved biological profiles, as summarized in the table below.
| Design Principle | Example Application to this compound | Primary Advantage |
|---|---|---|
| Cyclization | Synthesis of cyclo(-Ile-Ile-Gly-Gly-) | Reduces conformational entropy, enhances receptor affinity and stability. nih.gov |
| Local Constraint | Replacing Gly with a rigid di-peptide isostere | Induces specific backbone geometry, improves selectivity. lifechemicals.com |
| Side-Chain Crosslinking | Introducing and linking two modified amino acid side chains | Stabilizes a specific secondary structure, potentially increasing target affinity. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to a parent molecule affect its biological activity. nih.gov For tetrapeptides like this compound, SAR studies systematically explore the role of each amino acid residue and its physicochemical properties.
Quantitative structure-activity relationship (QSAR) models for tetrapeptides have shown that several factors are critical determinants of their activity. mdpi.comnih.gov Key findings from such studies indicate that:
N-Terminal Residues : The properties of the amino acids at the N-terminus are often crucial. For tetrapeptides, bulky and hydrophobic amino acids at the first position (P1), like the isoleucine in the parent compound, can be critical for activity. mdpi.comnih.gov The hydrophobicity and volume of the amino acid at the second position (P2) are also significant contributors. researchgate.net
A hypothetical SAR study on this compound might involve creating a library of analogs by substituting each position and evaluating the impact on a specific biological endpoint.
| Position | Parent Residue | Example Substitution | Rationale for Substitution | Potential SAR Insight |
|---|---|---|---|---|
| 1 (P1) | Isoleucine | Valine | Probe the effect of side-chain bulk/branching. | Determines the importance of the specific isobutyl structure vs. general hydrophobicity. |
| 2 (P2) | Isoleucine | Leucine | Investigate isomeric hydrophobicity. | Reveals sensitivity to the precise spatial arrangement of the hydrophobic side chain. |
| 3 (P3) | Glycine | Alanine | Introduce minimal steric bulk. | Assesses tolerance for substitution and the importance of backbone flexibility at this position. |
| 4 (P4) | Glycine | Sarcosine (N-Me-Gly) | Increase stability and remove H-bond donor. | Evaluates the role of the C-terminal amide proton and backbone conformation. |
Computational Approaches to Guide Peptidomimetic Scaffold Design
Computational, or in silico, methods are invaluable for accelerating the design and optimization of peptidomimetics, saving significant time and resources compared to purely experimental approaches. nih.gov These tools can be used to rationalize experimental SAR data and to predict the properties of novel, un-synthesized analogs of this compound. nih.gov
Computational strategies include:
Molecular Docking : If the structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of different this compound analogs. nih.gov This allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis.
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a peptide over time, providing insight into its conformational flexibility and stability. nih.gov This is particularly useful for comparing the conformational landscapes of linear versus cyclic or otherwise constrained analogs.
Template-Based Design : This approach uses known structures of peptide-protein complexes as a scaffold for designing new mimetics. nih.gov The core principle is that protein-peptide interfaces are often conserved, allowing fragments from existing structures to be used as templates. nih.gov
Machine Learning and AI : Modern deep learning networks, such as modified versions of AlphaFold, are being adapted for the structural prediction and de novo design of peptides, including cyclic ones. youtube.com Such tools could be used to generate entirely new and stable scaffolds that present the key pharmacophoric features of this compound in a novel chemical context.
These computational tools integrate to form a powerful design cycle, where predictions guide synthesis, and experimental results are used to refine the computational models.
Future Research Directions and Translational Perspectives for L Isoleucyl L Isoleucylglycylglycine
Integration of Multi-Omics Data in Peptide Research
A comprehensive understanding of the biological role and mechanism of action of L-Isoleucyl-L-isoleucylglycylglycine necessitates an integrated, systems-level approach. Multi-omics, which combines data from various high-throughput molecular assays, offers a powerful strategy to elucidate the peptide's complex interactions within a biological system. nih.gov This approach moves beyond studying single molecules to analyzing interconnected networks, which is fundamental to deciphering the systemic effects of the peptide. nih.gov
By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic picture of the cellular and organismal response to this compound. nih.gov For instance, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics, in turn, can map the resulting shifts in metabolic pathways. mdpi.com
This integrated analysis can help identify the primary molecular targets of the peptide, uncover novel biomarkers to track its activity, and reveal its influence on complex signaling and metabolic networks. nih.govmdpi.com However, a significant challenge lies in the computational and statistical complexity of integrating these large and diverse datasets. nih.gov The development of advanced bioinformatics tools and statistical methods will be crucial for managing data heterogeneity and extracting meaningful biological insights. nih.gov
Table 1: Application of Multi-Omics in this compound Research
| Omics Field | Data Generated | Potential Insights for this compound |
|---|---|---|
| Genomics | DNA sequence variations | Identification of genetic factors influencing individual responses to the peptide. |
| Transcriptomics | RNA expression levels | Understanding of how the peptide modulates gene activity and cellular pathways. mdpi.com |
| Proteomics | Protein abundance and modifications | Elucidation of direct protein targets and downstream effects on cellular machinery. |
| Metabolomics | Metabolite concentrations | Mapping of the peptide's impact on cellular metabolism and bioenergetics. mdpi.com |
Development of Advanced Bioanalytical Techniques for this compound Quantification in Complex Mixtures
Accurate and sensitive quantification of this compound in complex biological matrices like blood, plasma, or tissue is paramount for preclinical and potential clinical studies. nih.gov The development of robust bioanalytical methods is essential for characterizing its pharmacokinetic profile.
Liquid chromatography coupled to mass spectrometry (LC-MS) has become a cornerstone technique for peptide quantification, offering high sensitivity and specificity that often surpasses traditional ligand-binding assays (LBAs). bioanalysis-zone.com For a tetrapeptide like this compound, advanced LC-MS platforms, such as those utilizing ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), can provide significant advantages. chromatographyonline.comcmbr-journal.com UHPLC allows for faster analysis times and better chromatographic resolution, while HRMS enhances specificity, helping to distinguish the target peptide from interfering matrix components. chromatographyonline.comcmbr-journal.com
A key challenge in bioanalysis is overcoming the "matrix effect," where components of the biological sample can interfere with the ionization of the target analyte, leading to inaccurate measurements. nih.gov Therefore, the development of sophisticated sample preparation techniques is critical. Methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to clean up samples and concentrate the peptide before analysis. nih.gov
Future research should focus on creating highly optimized and validated LC-MS/MS methods tailored for this compound. This includes the systematic development of sample extraction protocols and the use of stable isotope-labeled internal standards to ensure the highest degree of accuracy and precision.
Table 2: Key Parameters for Bioanalytical Method Development
| Parameter | Description | Importance for this compound Analysis |
|---|---|---|
| Sensitivity | The lowest concentration that can be reliably measured (Lower Limit of Quantitation, LLOQ). | Crucial for detecting low physiological or therapeutic concentrations of the peptide. chromatographyonline.com |
| Specificity | The ability to measure the target peptide without interference from other molecules. | Essential for accurate results in complex biological fluids. cmbr-journal.com |
| Accuracy & Precision | How close the measured value is to the true value and the reproducibility of the measurement. | Fundamental for reliable pharmacokinetic and pharmacodynamic assessments. |
| Throughput | The number of samples that can be analyzed in a given time. | Important for efficient analysis in larger-scale studies. chromatographyonline.com |
High-Throughput Screening Methodologies for Novel this compound Analogs
To enhance the therapeutic potential of this compound, the development of novel analogs with improved properties (e.g., stability, target affinity, or potency) is a key research avenue. High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of peptide analogs to identify promising candidates. creative-peptides.com
HTS methodologies are based on automated experimental setups, often using microplates, that allow for the simultaneous testing of thousands or even millions of compounds. creative-peptides.com For peptide research, this can involve screening for specific binding to a target protein or for a desired functional response in a cell-based assay. drugtargetreview.com For example, a competitive binding assay could be designed to identify analogs of this compound that have a higher affinity for its biological target. drugtargetreview.com
The vastness of the peptide sequence space presents a significant challenge. arxiv.org A slight increase in peptide length exponentially increases the number of possible sequences. arxiv.org Therefore, HTS can be combined with computational approaches, such as machine learning and molecular dynamics simulations, to rationally design peptide libraries and predict the properties of novel sequences, thereby focusing experimental efforts on the most promising candidates. arxiv.org
Future work in this area could involve the creation of a peptide microarray containing thousands of systematically varied analogs of this compound. nih.gov This array could then be screened against its putative biological target or used in cell-based assays to identify analogs with enhanced biological activity. nih.gov
Ethical Considerations and Best Practices in Peptide-Based Research
As research on this compound and its analogs progresses towards potential therapeutic applications, it is imperative to navigate the complex ethical landscape of drug development. jocpr.comjocpr.com Adherence to the highest ethical standards is crucial to ensure patient safety and maintain public trust in the research process. jocpr.com
A core ethical principle is the rigorous assessment of the risk-benefit profile of any new peptide candidate. jocpr.com Preclinical studies must be meticulously designed to identify potential risks before any consideration of human trials. In the event of clinical trials, the principle of informed consent is paramount; participants must be fully informed of the potential risks and benefits of their participation. jocpr.comjocpr.com
Data integrity and transparency are also critical ethical requirements. All research findings, both positive and negative, should be reported accurately to provide a complete and unbiased understanding of the peptide's properties. aminousa.com
Furthermore, as peptide therapies are developed, considerations of access and affordability become important ethical issues. jocpr.com The high cost of drug development can lead to therapies that are inaccessible to many patients. Ethical development practices should include strategies to promote equitable access to new treatments should they prove to be safe and effective. jocpr.com Finally, researchers must be mindful of the legal and regulatory frameworks governing the use of research peptides, ensuring a clear distinction between peptides intended for laboratory research and those approved for human use. aminousa.commedium.com
Table 3: Core Ethical Principles in Peptide Research
| Principle | Description | Application in this compound Research |
|---|---|---|
| Patient Safety | The paramount concern to protect the welfare of research participants. jocpr.comjocpr.com | Rigorous preclinical testing to identify potential harms before human studies. |
| Informed Consent | Ensuring participants have a clear understanding of the research before agreeing to partake. jocpr.com | Transparent communication of all potential risks and benefits in clinical trials. |
| Data Integrity | Maintaining the accuracy and completeness of all research data. aminousa.com | Honest and comprehensive reporting of all experimental outcomes. |
| Risk-Benefit Analysis | Meticulously weighing potential risks against anticipated benefits. jocpr.com | Continuous evaluation of the peptide's safety profile throughout its development. |
| Equitable Access | Considering strategies to ensure affordability and availability of new therapies. jocpr.com | Exploring pricing models and policies that promote broad access if the peptide becomes a therapeutic. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
